molecular formula C10H12INO4S B8090458 Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate

Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate

Cat. No.: B8090458
M. Wt: 369.18 g/mol
InChI Key: JMUFABVDYAWEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate: is an organic compound with the molecular formula C10H12INO4S and a molecular weight of 369.18 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a methylsulfonyl group attached to a benzoate core. It is used in various chemical and biological research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process ensures high yield and purity of the final product through optimized reaction parameters and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes.

Major Products: The major products formed from these reactions include substituted benzoates, nitrobenzoates, and various coupled products depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The amino and iodine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

  • Methyl 2-amino-5-(methylsulfonyl)benzoate
  • Methyl 4-amino-3-iodo-2-(methylsulfonyl)benzoate
  • Methyl 5-amino-2-iodo-4-(methylsulfonyl)benzoate

Uniqueness: Methyl 5-amino-4-iodo-2-((methylsulfonyl)methyl)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-amino-4-iodo-2-(methylsulfonylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO4S/c1-16-10(13)7-4-9(12)8(11)3-6(7)5-17(2,14)15/h3-4H,5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUFABVDYAWEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1CS(=O)(=O)C)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.